molecular formula C46H70O2S4 B12951982 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B12951982
M. Wt: 783.3 g/mol
InChI Key: NSMSTVKVTXDILP-UHFFFAOYSA-N
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Description

2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene , is a mouthful of a compound! Let’s break it down:

    Molecular Formula: C₁₆H₁₀S₂

    Molecular Weight: 266.38 g/mol

    CAS Registry Number: 1209012-31-6

This intriguing molecule belongs to the family of organic semiconductors, and its unique structure makes it a subject of scientific curiosity.

Preparation Methods

Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions. These methods often rely on sulfur-containing precursors and intricate ring-forming steps.

Industrial Production: At an industrial scale, the synthesis of 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene likely involves optimization of existing routes, purification, and scalability considerations.

Chemical Reactions Analysis

Reactivity: This compound exhibits interesting reactivity due to its conjugated system and sulfur atoms. It can undergo various reactions, including:

    Oxidation: Oxidative processes can modify its electronic properties.

    Reduction: Reduction reactions may alter its stability and energy levels.

    Substitution: Substituents can be introduced at specific positions.

    Ring-Opening: Cleavage of the central ring system.

Common Reagents:

    Oxidation: Common oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides.

    Ring-Opening: Strong nucleophiles.

Major Products: The specific products depend on reaction conditions and substituents. Functionalized derivatives with altered properties are of interest.

Scientific Research Applications

Chemistry:

    Organic Electronics: As a semiconductor, it finds applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs).

    Materials Science: Its unique structure contributes to novel materials with tailored properties.

Biology and Medicine:

    Biosensors: Its electronic properties make it suitable for biosensing applications.

    Drug Delivery: Modified derivatives could serve as drug carriers.

Industry:

    Flexible Electronics: Its flexibility and semiconducting behavior are valuable for flexible displays and wearable devices.

Mechanism of Action

The compound’s effects likely stem from its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out for its unique structure, it shares similarities with other conjugated organic semiconductors. Notable compounds include :

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

Molecular Formula

C46H70O2S4

Molecular Weight

783.3 g/mol

IUPAC Name

2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C46H70O2S4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-47-41-39-43-37(29-31-49-43)52-46(39)42(40-44-38(30-32-50-44)51-45(40)41)48-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3

InChI Key

NSMSTVKVTXDILP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC1=C2C3=C(C=CS3)SC2=C(C4=C1SC5=C4SC=C5)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

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